

A Comparative Olfactory Analysis of α -Damascone and Other Key Rose Ketones

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Compound of Interest

Compound Name: *alpha-Damascone*

Cat. No.: *B1235874*

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For Researchers, Scientists, and Drug Development Professionals: A guide to the nuanced olfactory profiles of α -Damascone and its prominent structural analogs, β -Damascone, β -Damascenone, and β -Ionone, supported by available quantitative data and experimental methodologies.

Rose ketones are a class of C13-norisoprenoid aroma compounds that are indispensable in the fields of perfumery, flavor chemistry, and sensory science. Despite their structural similarities, these molecules exhibit remarkably distinct and potent olfactory profiles. This guide provides a detailed comparison of the olfactory characteristics of α -Damascone against other significant rose ketones, offering insights into their unique sensory contributions.

Qualitative Olfactory Comparison

The primary olfactory distinction among these ketones lies in the nuances of their fruity, floral, and other complex notes. While all are associated with the scent of rose, their individual characters are unique:

- α -Damascone: Possesses a powerful and diffusive fruity-floral scent with a pronounced rose character.^[1] It is particularly noted for its crisp green apple, blackcurrant, and plum-like facets, complemented by minty and metallic undertones.^{[1][2]} Some descriptions also highlight honey-like sweetness and a subtle, dry tobacco finish.^[3]
- β -Damascone: Offers a warmer, sweeter, and deeper aroma compared to its alpha isomer.^[4] Its profile is intensely fruity-floral, often described as having jammy rose notes combined with

rich dark fruits like plum and blackcurrant.[5] It also features prominent honey, warm tobacco, and wine-like undertones.[5][6]

- β -Damascone: Is recognized for an exceptionally potent and complex aroma. It delivers a rich fruity and floral scent with notes of cooked apple, dark berries, and dried plums.[3] Its profile is often considered more intense and warmer than the damascones, with additional tea-like nuances.[7]
- β -Ionone: While also a rose ketone, its scent profile leans more towards a floral-woody character. It is strongly associated with the scent of violets and iris, often described as powdery and sweet.[8] It can also exhibit fruity undertones reminiscent of raspberry and a distinct cedarwood-like dryness.

Quantitative Olfactory Comparison

The potency of an odorant is scientifically quantified by its odor threshold, which is the lowest concentration detectable by the human sense of smell. The lower the threshold, the more potent the aroma compound. The data below, gathered from various sources, has been determined in water.

Compound	Odor Profile Descriptors	Odor Threshold in Water (ppb)
α -Damascone	Fruity (apple, blackcurrant, plum), floral (rose), green, minty, tobacco	1.5 - 100[9]
β -Damascone	Fruity (jammy, plum, blackcurrant), floral (rose), sweet, honey, tobacco, wine-like	Not Determined
β -Damascenone	Fruity (cooked apple, berry), floral (rose), sweet, honey, tea-like	0.002[9]
β -Ionone	Floral (violet, iris), woody (cedarwood), powdery, sweet, fruity (raspberry)	0.007

Note: A specific odor threshold for β -Damascone in water was not consistently available in the reviewed literature. Quantitative sensory panel data with intensity ratings for each descriptor were not available in the reviewed literature.

Experimental Protocols

The determination of olfactory characteristics and thresholds involves rigorous and standardized methodologies.

Odor Threshold Determination

A widely accepted method for determining odor detection thresholds is the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.

Methodology:

- **Panelist Selection:** A panel of trained sensory assessors is selected. Panelists are screened for their olfactory acuity and ability to consistently detect and describe odors.
- **Sample Preparation:** A stock solution of the odorant is prepared in a suitable solvent (e.g., ethanol) and then diluted in odor-free water to create a series of ascending concentrations. The concentration steps are typically in a geometric progression (e.g., threefold dilutions).
- **Presentation:** Panelists are presented with sets of three samples (a "triangle test"). Two of the samples are blanks (odor-free water), and one contains the odorant at a specific concentration. The order of presentation is randomized.
- **Evaluation:** Panelists are required to identify the "odd" sample in each set, even if they are not certain. This forced-choice method minimizes response bias.
- **Ascending Series:** The concentration is increased in steps until the panelist can reliably detect the odorant. The individual's threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.
- **Data Analysis:** The group threshold is determined by calculating the geometric mean of the individual thresholds of all panelists.

Gas Chromatography-Olfactometry (GC-O)

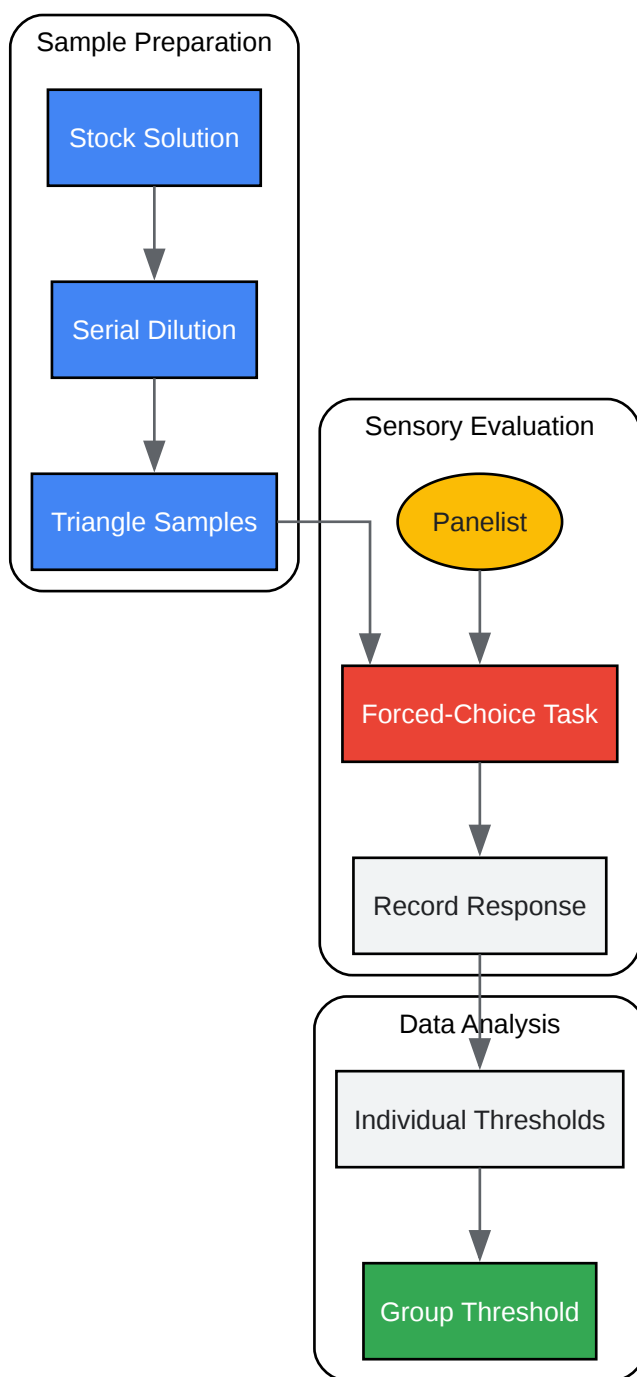
GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that are responsible for its aroma.

Methodology:

- **Sample Introduction:** A sample containing the volatile compounds is injected into a gas chromatograph (GC).
- **Separation:** The GC separates the compounds based on their volatility and interaction with a stationary phase in a capillary column.
- **Dual Detection:** As the separated compounds exit the column, the effluent is split. One portion goes to a chemical detector (like a Mass Spectrometer, MS, for identification), and the other portion is directed to a heated sniffing port.
- **Olfactory Evaluation:** A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
- **Data Correlation:** The data from the chemical detector (e.g., a chromatogram) is correlated with the sensory data from the olfactometry analysis. This allows for the identification of the specific chemical compounds that elicit particular smells.

Visualizing Methodologies and Pathways

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.



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Caption: Workflow for Odor Threshold Determination (ASTM E679).



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Caption: General Olfactory Signal Transduction Pathway.

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